molecular formula C15H29NOSn B8176153 CID 132597752

CID 132597752

Cat. No.: B8176153
M. Wt: 358.11 g/mol
InChI Key: KHWSYZDDJXELTN-UHFFFAOYSA-N
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Description

CID 132597752 is an organotin compound that features an isoxazole ring bonded to a tributylstannane moiety Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions The tributylstannane group consists of a tin atom bonded to three butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 132597752 typically involves the reaction of isoxazole derivatives with tributyltin hydride. One common method is the radical-mediated stannylation of isoxazole using tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions involving CID 132597752 often focus on modifying substituents to optimize properties like metabolic stability or bioactivity. For example:

  • Carbamate substitutions : Replacement of lactam groups with carbamates (e.g., NH carbamate) can enhance hydrogen bonding with target enzymes (e.g., Asp173 in CDK8), improving potency .

  • Sultam substitutions : N-methyl sultam groups may increase metabolic instability but improve binding affinity. This trade-off is critical in drug design .

Reaction TypeKey ModificationOutcome
Carbamate replacementSpirolactam → carbamate (NH)Improved enzyme binding
Sultam incorporationLactam → N-methyl sultamEnhanced affinity but instability

Oxidative/Reductive Transformations

Oxidative or reductive reactions may alter functional groups on this compound:

  • Enzymatic hydrogenation : Studies on structurally similar compounds (e.g., 2,2,2-trifluoroacetophenone) highlight enantioselective hydrogenation mechanisms involving chiral catalysts (e.g., cinchona-modified Pt) .

  • Oxidative metabolism : Spirolactam moieties in related compounds are prone to oxidative cleavage, necessitating structural modifications to block metabolically vulnerable sites .

Multicomponent Reactions

This compound may participate in multicomponent reactions, such as:

  • Povarov-type reactions : Three-component reactions (e.g., indazol-5-amines + ketones + aldehydes) can generate complex heterocycles with biological activity .

  • Suzuki coupling : Used in synthesizing derivatives with aryl groups (e.g., 4-chlorophenyl imidazo[1,2-a]pyridines) .

Key Reagents

  • Hydrogen peroxide : Oxidizing agent for N-oxide formation .

  • Lithium aluminum hydride : Reducing agent for generating partially reduced analogs .

  • Catalysts : HCl (for Povarov reactions), cinchona-modified Pt (for hydrogenation) .

Solvent and Temperature Considerations

  • Solvents : n-propanol, acetone, water mixtures for coupling reactions .

  • Temperature : 80°C for Suzuki coupling steps .

Metabolic Stability

Metabolic instability in related compounds (e.g., lactam-containing structures) often arises from oxidative cleavage. Blocking vulnerable sites (e.g., adding methyl groups) improves stability but may reduce potency .

Compound FeatureMetabolic StabilityPotency Impact
SpirolactamLowHigh
Carbamate + sultamImprovedHigh

Biological Activity

While direct data on this compound is limited, analogs with similar cores (e.g., pyrrolo[2,3-C]pyridine) exhibit diverse activities, including kinase inhibition (e.g., CDK8/19) and nuclear receptor modulation (e.g., NURR1/NOT) .

Synthetic Challenges

  • Balancing physicochemical properties : Achieving low efflux ratios requires tuning hydrogen bond donors (HBD ≤ 3), topological polar surface area (TPSA < 100), and log P .

  • Catalyst specificity : Chiral catalysts (e.g., cinchona-modified Pt) are critical for enantioselectivity in hydrogenation .

Scientific Research Applications

CID 132597752 has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound can be used as a precursor in the synthesis of bioactive compounds.

    Material Science: Organotin compounds, including this compound, are used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of CID 132597752 depends on its application. In organic synthesis, the tributylstannane group acts as a radical source, facilitating radical-mediated reactions. In medicinal chemistry, the isoxazole ring interacts with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific bioactive compound synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simple isoxazole ring without the tributylstannane group.

    Tributyltin Hydride: An organotin compound without the isoxazole ring.

    Isoxazole-5-yl)tributylstannane: A similar compound with the stannane group attached at a different position on the isoxazole ring.

Uniqueness

CID 132597752 is unique due to the combination of the isoxazole ring and the tributylstannane group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

InChI

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWSYZDDJXELTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2].CCC[CH2].CCC[CH2].C1=C=CO[N]1.[Sn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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